methyl (R)-2-pivaloyloxypropionate

Description

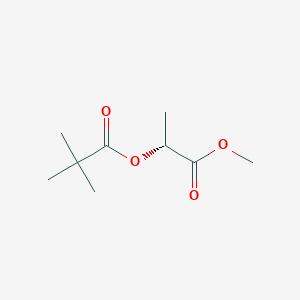

Methyl (R)-2-pivaloyloxypropionate is a chiral methyl ester characterized by a pivaloyloxy (tert-butyl carbonyloxy) group at the 2-position of the propionate backbone and an (R)-configuration at the stereogenic center. This compound is structurally distinguished by its bulky tert-butyl moiety, which imparts significant steric hindrance, influencing its physicochemical properties and reactivity. Such esters are typically employed in asymmetric synthesis, pharmaceutical intermediates, or as protecting groups due to their stability and stereochemical control .

Properties

CAS No. |

832152-11-1 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

[(2R)-1-methoxy-1-oxopropan-2-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C9H16O4/c1-6(7(10)12-5)13-8(11)9(2,3)4/h6H,1-5H3/t6-/m1/s1 |

InChI Key |

UCSSIRCJFJPJQQ-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)OC(=O)C(C)(C)C |

Canonical SMILES |

CC(C(=O)OC)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Methyl (R)-2-pivaloyloxypropionate shares functional group similarities with:

- Methyl salicylate: An aromatic ester with a hydroxyl group para to the ester carbonyl, known for its volatility and use in fragrances .

- (R)-Methyl 2-amino-3-chloropropionate hydrochloride: A chiral ester with amino and chloro substituents, used in pharmaceutical synthesis .

- Methyl linoleate: A polyunsaturated fatty acid methyl ester studied for its oxidation behavior .

Key structural differences lie in the substituents: the pivaloyloxy group in the target compound introduces steric bulk absent in simpler esters like methyl salicylate or linear analogs like methyl linoleate. This bulk likely reduces reactivity in nucleophilic substitutions compared to chlorinated analogs (e.g., methyl 2-chloropropionate) .

Physicochemical Properties

Data from methyl ester analogs (Tables 1–2) suggest trends:

The tert-butyl group in the target compound likely reduces water solubility and increases thermal stability compared to methyl salicylate. Its boiling point is estimated to exceed that of methyl 2-chloropropionate due to higher molecular weight and steric effects .

Research Findings

- Thermal Behavior : Methyl esters with branched chains (e.g., pivaloyl derivatives) exhibit higher decomposition temperatures than linear esters, as observed in methyl ester property studies .

- Steric Effects in Reactions : Bulky esters show reduced reactivity in SN2 mechanisms, aligning with observations for tert-butyl-protected compounds in organic synthesis .

- Comparative Volatility : Methyl salicylate’s vapor pressure (0.13 mmHg at 25°C) is higher than inferred values for the target compound, reflecting differences in molecular weight and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.